5-Azabicalutamide
Description
5-Azabicalutamide is a hypothetical or emerging compound within the class of nonsteroidal antiandrogens (NSAAs), designed to inhibit the androgen receptor (AR) in conditions such as prostate cancer. Such modifications aim to enhance AR binding affinity, metabolic stability, or reduce off-target effects compared to earlier NSAAs like bicalutamide, enzalutamide, and apalutamide . This article compares this compound with these clinically established analogs, focusing on structural, functional, and pharmacological distinctions.
Properties
CAS No. |
1845688-96-1 |
|---|---|
Molecular Formula |
C17H13F4N3O4S |
Molecular Weight |
431.36 |
IUPAC Name |
N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25) |
InChI Key |
JWQMHMGGGRQTSY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-Azabicalutamide; 5Azabicalutamide; 5 Azabicalutamide; 5N-Bicalutamide; 5NBicalutamide; 5N Bicalutamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Scaffold and Modifications
- Bicalutamide : The prototypical NSAA features a sulfonyl linkage and a chiral benzamide moiety. Its mechanism involves competitive AR antagonism but lacks efficacy against AR mutations or overexpression .
- Enzalutamide: Introduced a bulkier trifluoromethyl group and cyano substituent on the pyridine ring, improving AR binding and resistance profiles. Its metabolite, N-desmethyl enzalutamide, contributes ~50% of total activity due to structural and pharmacodynamic similarity .
- Apalutamide : Incorporates a spirocyclic thiohydantoin ring and fluorinated benzamide, enhancing AR antagonism and nuclear translocation inhibition. The 5,7-diazaspiro[3.4]octane core differentiates it from enzalutamide .
Table 1: Structural Features of 5-Azabicalutamide and Analogs
| Compound | Core Structure | Key Modifications |
|---|---|---|
| Bicalutamide | Sulfonyl benzamide | Chiral center, no halogenation |
| Enzalutamide | Trifluoromethyl pyridine | Bulky substituents, metabolite activity |
| Apalutamide | Spirocyclic thiohydantoin | Fluorinated benzamide, improved stability |
| This compound* | Aza-substituted benzamide | Nitrogen incorporation (theoretical) |
Note: this compound's structure is inferred based on naming conventions and class trends .
Pharmacodynamic and Pharmacokinetic Profiles
Efficacy and Resistance
- Enzalutamide : Demonstrates potent AR antagonism and inhibition of DNA binding and coactivator recruitment. However, resistance emerges via AR splice variants (e.g., AR-V7) .
- Apalutamide : Shows superior nuclear localization inhibition compared to enzalutamide, delaying resistance in metastatic castration-resistant prostate cancer (mCRPC) .
- This compound : Theoretical models suggest the aza substitution may enhance binding to AR ligand-binding domains (LBDs) or disrupt interactions with mutant receptors, though experimental data are lacking.
Metabolism and Half-Life
- Enzalutamide : Metabolized by CYP3A4/2C8 to N-desmethyl enzalutamide, with a half-life of ~5.8 days. Combined exposure of parent and metabolite drives efficacy and toxicity .
- Apalutamide : Shorter half-life (~3 days) but reduced CYP3A4 induction risk compared to enzalutamide, minimizing drug-drug interactions .
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (Days) | Key Metabolites | CYP450 Involvement |
|---|---|---|---|
| Enzalutamide | 5.8 | N-desmethyl enzalutamide | CYP3A4, 2C8 |
| Apalutamide | 3.0 | None (minimal metabolism) | CYP2C8, 3A4 |
| This compound* | N/A | Theoretical aza metabolites | Hypothetical |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
